molecular formula C13H10F3NO3S B1304756 Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate CAS No. 227199-08-8

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

Cat. No. B1304756
M. Wt: 317.29 g/mol
InChI Key: ZBBWVSQYLJQTIB-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The presence of the trifluoromethyl group and the carboxylate ester suggests that this compound could have interesting electronic properties and potential biological activity.

Synthesis Analysis

The synthesis of related thiazole compounds often involves the reaction of thioamides with various precursors. For instance, the synthesis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, is achieved through photolysis in the presence of trifluoroacetic acid and thioamides, yielding thiazole-5-carboxylate esters . Similarly, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These methods could potentially be adapted for the synthesis of ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate has been determined, revealing the dihedral angles and hydrogen-bonding interactions that stabilize the crystal packing . These structural analyses are crucial for understanding the three-dimensional conformation and potential interaction sites of the molecule, which are important for its reactivity and biological activity.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cycloadditions, as seen in the synthesis of ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate . The reactivity can be influenced by substituents on the thiazole ring, as well as the presence of electron-withdrawing or electron-donating groups. The specific reactivity of ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate would need to be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be predicted using computational methods such as density functional theory (DFT). For instance, the molecular geometry, vibrational assignments, and chemical shifts of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate have been calculated and compared with experimental data . These studies provide insights into the stability, electronic structure, and potential NLO properties of the compounds. The presence of the trifluoromethyl group in ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate would likely influence its electronic properties, making it an interesting subject for further theoretical and experimental investigation.

Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate serves as a precursor in the synthesis of novel thiazole compounds containing ether structure. These compounds have demonstrated certain fungicidal activities, particularly against Gibberella saubinetii and Pellicularia sasakii, showcasing their potential in addressing agricultural pathogens and contributing to the development of new antimicrobial agents (Qiu Li-ga, 2015).

Chemical Synthesis and Compound Development

This chemical has also been utilized in chemical synthesis methods, specifically in the creation of 2-aminoethyl-5-carbethoxythiazoles through a Michael-like addition strategy. This approach allows for the generation of various analogs, highlighting its versatility in organic synthesis and the potential for developing a wide range of chemical entities for further pharmacological exploration (Kenneth M. Boy & J. Guernon, 2005).

Contributions to Heterocyclic Chemistry

Moreover, it plays a significant role in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These contributions are pivotal in heterocyclic chemistry, offering insights into new chemical reactions and providing building blocks for further medicinal chemistry studies (H. M. Mohamed, 2021).

Exploration in Medicinal Chemistry

Its application extends to the design and synthesis of a comprehensive library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. This endeavor illustrates the vast potential of utilizing this compound in medicinal chemistry, enabling the exploration of novel pharmacological activities and the development of potential therapeutic agents (Bridget A. Donohue et al., 2002).

Anticancer Activity Evaluation

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate also underpins the synthesis of new thiazole compounds tested for their anticancer activity, specifically against breast cancer cells MCF7. This highlights its significance in contributing to cancer research and the search for new anticancer compounds (J. P. Sonar et al., 2020).

properties

IUPAC Name

ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3S/c1-2-20-12(19)9-10(18)17-11(21-9)7-3-5-8(6-4-7)13(14,15)16/h3-6,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBWVSQYLJQTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425476
Record name AGN-PC-0LRISX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

CAS RN

227199-08-8
Record name AGN-PC-0LRISX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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